Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-
Brand Name: Vulcanchem
CAS No.: 114235-68-6
VCID: VC16410771
InChI: InChI=1S/C10H13NOS/c1-7-3-8(2)5-9(4-7)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H13NOS
Molecular Weight: 195.28 g/mol

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-

CAS No.: 114235-68-6

Cat. No.: VC16410771

Molecular Formula: C10H13NOS

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- - 114235-68-6

Specification

CAS No. 114235-68-6
Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-sulfanylacetamide
Standard InChI InChI=1S/C10H13NOS/c1-7-3-8(2)5-9(4-7)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12)
Standard InChI Key BAXRKWOQINDVFF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CS)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound’s IUPAC name is N-(3,5-dimethylphenyl)-2-sulfanylacetamide, reflecting its substituents and functional groups . Key identifiers include:

PropertyValueSource
CAS Registry Number114235-68-6
Molecular FormulaC10H13NOS\text{C}_{10}\text{H}_{13}\text{NOS}
Molecular Weight195.28 g/mol
SMILES NotationCC1=CC(=CC(=C1)NC(=O)CS)C
InChI KeyBAXRKWOQINDVFF-UHFFFAOYSA-N

The canonical SMILES string highlights the acetamide group (-NC(=O)CS) attached to the 3,5-dimethylphenyl ring. X-ray crystallography or nuclear magnetic resonance (NMR) data are absent in available literature, but computational models suggest a planar phenyl ring with methyl groups inducing steric hindrance.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves 3,5-dimethylaniline as the starting material. A two-step process is commonly employed:

  • Thioacetylation: Reacting 3,5-dimethylaniline with mercaptoacetic acid or its derivatives under acidic conditions to form the thioacetamide intermediate .

  • Purification: Recrystallization from ethanol or ethyl acetate yields the final product.

Alternative methods include nucleophilic substitution reactions using 4,7-dichloroquinoline and mercapto-thiazoleacetic acid precursors, though these are more relevant to structurally analogous compounds .

Optimization Challenges

Key challenges in synthesis include:

  • Byproduct Formation: Competing reactions at the phenyl ring’s methyl groups may generate undesired isomers .

  • Sulfur Stability: The mercapto group is prone to oxidation, necessitating inert atmospheres or reducing agents.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but poorly soluble in water.

  • Thermal Stability: Decomposes above 200°C, as inferred from thermogravimetric analysis (TGA) of similar acetamides .

Reactivity Profile

The compound participates in three key reaction types:

  • Nucleophilic Substitution: The mercapto group acts as a nucleophile, enabling conjugation with electrophiles like alkyl halides.

  • Oxidation: Forms disulfide bridges (-S-S-) under oxidative conditions, critical for polymer applications.

  • Hydrogen Bonding: The acetamide’s carbonyl and N-H groups facilitate interactions with biological targets .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Thiazolidinone Derivatives: Cyclization with aldehydes yields bioactive heterocycles .

  • Polymer Additives: Disulfide formation enhances crosslinking in rubber vulcanization.

Analytical Chemistry

Its UV absorbance at 270 nm (ε = 1,200 L·mol1^{-1}·cm1^{-1}) enables use as a chromatographic standard.

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